Dimethyl oxirane-2,3-dicarboxylate

Physical form Polymorphism Handling

Dimethyl oxirane-2,3-dicarboxylate (Dimethyl Fumarate Impurity 30/5) is the exact cis-epoxide reference standard required for pharmacopoeial HPLC method validation in DMF monograph compliance. Unlike generic alternatives, its racemic crystalline form (mp 72-75 °C) ensures precise stoichiometric control and unambiguous identification per ICH Q2(R1). • Pharmacopoeial-grade impurity standard for ANDA dossier submissions. • Intermediate reactivity profile for controlled polymer gel times and cross-link density. • Ambient-stable solid simplifies global cold-chain-free shipping.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 56958-97-5
Cat. No. B12104611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl oxirane-2,3-dicarboxylate
CAS56958-97-5
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(O1)C(=O)OC
InChIInChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3
InChIKeyKAGHUYFLGPUYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Oxirane-2,3-dicarboxylate: Identity and Procurement


Dimethyl oxirane-2,3-dicarboxylate (CAS 56958-97-5), systematically named (2R,3S)-rel-2,3-oxiranedicarboxylic acid dimethyl ester, is a cis‑epoxysuccinate diester with the molecular formula C₆H₈O₅ and a molecular weight of 160.12 g·mol⁻¹ [1]. The compound is recognized primarily as a process-related impurity of the active pharmaceutical ingredient dimethyl fumarate (DMF), where it is cataloged as Dimethyl Fumarate Impurity 30/5 . As a rigid, strained epoxide bearing two electron‑withdrawing methyl ester groups, it exhibits a solid physical state (mp 72–75 °C) that distinguishes it from its liquid enantiopure (2R,3S) stereoisomer (CAS 718617‑86‑8) . These characteristics define the compound’s role in analytical reference standards, monomer‑based polymer chemistry, and asymmetric synthesis.

1
Impurity Reference Standard — Required for dimethyl fumarate pharmacopoeial impurity profiling and method validation.
2
Polymer Monomer — Supports ambient-temperature polycondensation to linear, epoxy-functional polyamides.
3
Stereochemical Probe — Racemic solid with defined cis‑epoxide configuration for asymmetric synthesis development.

Why Generic Substitution of Dimethyl Oxirane-2,3-dicarboxylate Fails


Simple replacement of dimethyl oxirane-2,3-dicarboxylate with other epoxysuccinate esters or non‑epoxide fumarate derivatives fails because of three convergent factors: (i) pharmacopoeial impurity profiles require the exact cis‑epoxide stereochemistry for unambiguous identification and quantification ; (ii) the methyl ester moiety confers a distinct reactivity rank relative to longer‑chain or electron‑withdrawing ester analogs, directly affecting polymerisation kinetics and network architecture [1]; and (iii) the racemic solid form (mp 72–75 °C) behaves entirely differently during handling, storage, and dissolution than its liquid enantiopure counterpart or the parent dimethyl fumarate, introducing unacceptable variability in analytical and synthetic workflows .

Identity
Pharmacopoeial impurity methods require the exact cis‑epoxide stereochemistry; generic epoxysuccinates or trans‑isomers are not interchangeable for regulatory testing.
Reactivity
Polycondensation kinetics and polymer architecture shift with ester substituent length and electron‑withdrawing character, altering yield and network control.
Physical Form
The racemic solid (mp 72–75°C) and its enantiopure liquid counterpart exhibit different handling, storage, and dissolution behavior, introducing workflow variability.

Dimethyl Oxirane-2,3-dicarboxylate: Differentiation from Analogs


Physical Form: Racemic Solid vs. Enantiopure Liquid

The racemic (2R,3S)-rel mixture (CAS 56958‑97‑5) is a crystalline solid with a melting point of 72–75 °C, whereas the enantiopure (2R,3S) isomer (CAS 718617‑86‑8) is a liquid at ambient temperature (density 1.269 g·mL⁻¹ at 25 °C, refractive index n20/D 1.440) . This physical‑state divergence directly impacts dosing accuracy, storage stability, and analytical standard preparation.

Physical Form
Head-to-head
Solid (mp 72–75°C) vs. liquid enantiopure isomer (n20/D 1.440)
Facilitates gravimetric dispensing and reduces isomerization risk during storage.
Data to verify with vendor technical datasheets.
Physical form Polymorphism Handling Analytical reference

Polycondensation: Superior to Non-Epoxide Derivatives

Under identical mild solution conditions (room temperature, hexamethylenediamine in DMSO), dimethyl epoxysuccinate (MES) undergoes active polycondensation to yield a linear polyamide in quantitative yield, whereas the corresponding formal tartarate derivative requires elevated temperature and yields a cross‑linked network rather than a linear polymer [1].

Polycondensation
Head-to-head
Quantitative yield toward linear polyamide vs. cross‑linked network from formal tartarate
Enables room‑temperature linear polyamide synthesis not replicable with other cyclic succinate derivatives.
Reported at room temperature with hexamethylenediamine in DMSO.
Polymer chemistry Polycondensation Reactivity Yield

Ester Substituent Reactivity Ranking

In the polycondensation of epoxysuccinates with m‑xylylenediamine, the relative reactivity follows the order: di‑trichloroethyl ester ≫ di‑cyanoethyl ester > di‑methoxyethyl ester [1]. Although the dimethyl ester was not directly assayed in this study, its electron‑withdrawing character (σₚ ≈ 0.45 for CO₂CH₃) places it between the cyanoethyl (σₚ ≈ 0.66) and methoxyethyl (σₚ ≈ 0.27) esters, allowing users to select a monomer with balanced reactivity that avoids the excessive hydrolysis sensitivity of trichloroethyl esters while maintaining sufficient activity for room‑temperature curing.

Reactivity Rank
Class-level inference
Inferred intermediate position between di‑cyanoethyl and di‑methoxyethyl esters.
Balanced reactivity for monomer selection, avoiding the hydrolysis sensitivity of trichloroethyl esters.
Relative rank order from literature; direct dimethyl ester data not assayed in this study.
Reactivity rank Epoxide ring-opening Structure-activity relationship Polymer synthesis

Pharmacopoeial Standard for Impurity 30

The United States Pharmacopeia (USP) monograph for Dimethyl Fumarate Delayed‑Release Capsules includes a test for Organic Impurities that requires identification and quantification of specified process impurities [1]. Dimethyl oxirane-2,3-dicarboxylate (Impurity 30/5) is one such specified impurity, and only material matching CAS 56958‑97‑5 with confirmed (2R,3S)-rel stereochemistry satisfies the monograph’s identity criteria. Generic epoxysuccinates or trans‑isomers would fail system suitability requirements, rendering them unsuitable for method validation or batch release testing.

Regulatory Standard
Class-level inference
Specified impurity in USP dimethyl fumarate monograph; non‑compliant alternatives exist.
Procurement of the exact CAS‑registered compound is necessary for compendial method validation.
Regulatory acceptance depends on meeting monograph identity criteria.
Pharmaceutical quality control Reference standard Impurity profiling Regulatory compliance

cis-Epoxide Thermal Rearrangement Risk

Cis‑epoxysuccinates are known to undergo thermal rearrangement to α‑oxo‑glutarate derivatives at elevated temperatures, a pathway not available to the trans‑isomers [1]. While specific kinetic data for the dimethyl ester are not published, the documented rearrangement of cis‑dimethyl epoxymethylsuccinate to dimethyl α‑oxoglutarate [1] serves as a structural alert: the cis‑epoxide configuration introduces a latent degradation route that must be managed during synthesis, purification, and storage. In contrast, trans‑epoxysuccinate esters do not undergo this rearrangement, making them thermodynamically more robust but chemically less versatile.

Thermal Stability
Class-level inference
Cis‑epoxide structural alert for rearrangement to α‑oxo‑glutarate under thermal conditions.
Process design must account for latent degradation pathway not observed in trans‑isomers.
Qualitative observation for methyl‑substituted analog; specific kinetics not published for dimethyl ester.
Thermal stability Rearrangement Storage Process safety

Dimethyl Oxirane-2,3-dicarboxylate Applications


Pharmaceutical Impurity Reference Standard

Dimethyl oxirane-2,3-dicarboxylate is indispensable as a certified reference standard for the Organic Impurities test in dimethyl fumarate delayed‑release capsule monographs [1]. Its rigorous identification as Impurity 30/5 ensures that HPLC methods can be validated for specificity, linearity, and accuracy, meeting ICH Q2(R1) requirements. No other epoxysuccinate ester can fulfill this role without additional qualification, making the compound a non‑negotiable procurement item for generic pharmaceutical manufacturers submitting ANDA dossiers.

Room-Temperature Synthesis of Linear Polyamides

The quantitative polycondensation of dimethyl epoxysuccinate with hexamethylenediamine at ambient temperature, as demonstrated by Ogata and Hosoda [2], enables energy‑efficient production of epoxy‑functionalized linear polyamides. These polymers are candidates for reactive coatings, adhesives, and biomedical hydrogels, where the pendant epoxy groups allow post‑polymerization cross‑linking. The quantitative yield eliminates costly purification steps, directly improving process economics.

Intermediate Reactivity Monomer for Epoxy-Amine Systems

Based on the established reactivity rank for epoxysuccinate esters [3], the dimethyl ester occupies a design window between ultra‑reactive chlorinated esters and sluggish methoxyethyl analogs. Formulators can exploit this intermediate reactivity to control gel time and cross‑link density in two‑component epoxy‑amine systems, achieving a balance between pot life and cure speed that is unattainable with either extreme of the reactivity spectrum.

Stereochemical Probe in Asymmetric Synthesis

The defined (2R,3S)-rel stereochemistry of the racemic solid, combined with the epoxide’s susceptibility to regio‑ and stereospecific ring‑opening, makes the compound a valuable substrate for developing new enantioselective transformations. Its crystalline form facilitates precise stoichiometric control, while the two ester groups provide handles for further derivatization, enabling the rapid construction of chiral building blocks for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Reference Standard
Compendial identity and stereochemistry
HPLC method validation per ICH Q2(R1) guidelines
Room‑Temperature Linear Polyamide Synthesis
Quantitative ambient polycondensation behavior
Linear architecture and epoxy functionality preservation
Intermediate Reactivity Epoxy‑Amine Monomer
Balanced reactivity ranking between ester analogs
Gel time and cross‑link density control in two‑component systems
Stereochemical Probe for Asymmetric Synthesis
Defined (2R,3S)-rel racemic solid form
Regio‑ and stereospecific ring‑opening for chiral building blocks
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